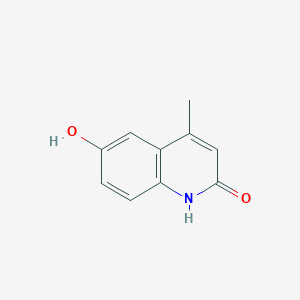

2,6-Dihydroxy-4-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-3-2-7(12)5-8(6)9/h2-5,12H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWJMEZPVTZSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344907 | |

| Record name | 2,6-Dihydroxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34982-01-9 | |

| Record name | 2,6-Dihydroxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34982-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,6-dihydroxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,6-dihydroxy-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. This document details a feasible synthetic route, summarizes its physicochemical properties, and explores its potential biological activities, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a quinoline derivative with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| CAS Number | 34982-01-9 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Not available | |

| InChI | 1S/C10H9NO2/c1-6-4-10(13)11-9-3-2-7(12)5-8(6)9/h2-5,12H,1H3,(H,11,13) | [1] |

| SMILES | Cc1cc(O)nc2ccc(O)cc12 | [1] |

Synthesis of this compound

A plausible and widely used method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis.[2][3] This approach involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, 4-aminophenol would serve as the aniline component and ethyl acetoacetate as the β-ketoester.

The reaction proceeds in two main stages:

-

Formation of the anilinocrotonate intermediate: 4-aminophenol reacts with ethyl acetoacetate to form ethyl 3-(4-hydroxyanilino)crotonate.

-

Thermal cyclization: The intermediate is heated at high temperatures, typically in a high-boiling point solvent, to induce intramolecular cyclization and formation of the quinoline ring.

Caption: Proposed synthesis pathway for this compound via the Conrad-Limpach reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed adaptation of the Conrad-Limpach synthesis for this compound.

Materials:

-

4-Aminophenol

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., Dowtherm A, mineral oil)[3][4]

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Synthesis of Ethyl 3-(4-hydroxyanilino)crotonate

-

In a round-bottom flask, dissolve 4-aminophenol in a minimal amount of ethanol.

-

Add an equimolar amount of ethyl acetoacetate to the solution.

-

A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude ethyl 3-(4-hydroxyanilino)crotonate. Purification can be achieved by recrystallization.

Step 2: Cyclization to this compound

-

In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, place the dried ethyl 3-(4-hydroxyanilino)crotonate.

-

Add a high-boiling point solvent such as Dowtherm A or mineral oil.[3][4]

-

Heat the mixture with stirring to approximately 250 °C.[3] The ethanol formed during the reaction will distill off.

-

Maintain the temperature for a specified period to ensure complete cyclization.

-

After cooling, the reaction mixture will solidify. The solid product can be triturated with a suitable solvent (e.g., petroleum ether) to remove the high-boiling solvent.

-

The crude product is then collected by filtration.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system.

-

Alternatively, acidic or basic extraction can be employed. The product can be dissolved in a dilute sodium hydroxide solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of hydrochloric acid.

-

The purified product should be dried under vacuum.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the benzene and pyridine rings, a singlet for the methyl group, and exchangeable signals for the two hydroxyl groups. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the quinoline core, including the methyl carbon and the carbons bearing the hydroxyl groups. |

| IR Spectroscopy | Broad O-H stretching vibrations for the hydroxyl groups, C=C and C=N stretching vibrations characteristic of the quinoline ring, and C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 175.18, along with characteristic fragmentation patterns. |

Potential Biological Activities and Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[5] While specific studies on this compound are limited, its structural features suggest potential for various therapeutic applications.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer properties.[6] The dihydroxy substitution pattern on the quinoline ring may enhance interactions with biological targets. Potential mechanisms of action could include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases.

Antimicrobial Activity

The quinoline core is a key component of several antimicrobial drugs.[5] The presence of hydroxyl groups can contribute to the antimicrobial activity by forming hydrogen bonds with target enzymes or by altering cell membrane permeability.

Enzyme Inhibition

The 2,4-dihydroxyquinoline scaffold is known to be a privileged structure for the development of enzyme inhibitors, particularly for monoamine oxidases (MAOs), which are targets for neurodegenerative diseases. The structural similarity of this compound suggests it could also exhibit inhibitory activity against various enzymes.

Caption: Potential biological activities of the this compound scaffold.

Future Directions

Further research is warranted to fully elucidate the synthesis, properties, and biological activities of this compound. Optimization of the proposed synthetic protocol and thorough characterization using modern analytical techniques are crucial next steps. Subsequent biological screening against a panel of cancer cell lines, microbial strains, and relevant enzymes will help to uncover its therapeutic potential. Structure-activity relationship (SAR) studies of related analogs could further guide the development of more potent and selective drug candidates.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and potential properties, serving as a valuable resource for researchers and professionals in the field of drug discovery. The proposed synthetic route, based on the well-established Conrad-Limpach reaction, offers a practical approach for its preparation, paving the way for future investigations into its chemical and biological characteristics.

References

Characterization of 2,6-dihydroxy-4-methylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2,6-dihydroxy-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its synthesis, physicochemical properties, and biological activities. Detailed experimental methodologies, where available, are presented to facilitate further research and development. All quantitative data is summarized in structured tables for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to provide a clear and concise understanding of the underlying scientific principles.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are widely distributed in nature and have been extensively studied for their diverse pharmacological activities. The introduction of hydroxyl and methyl groups to the quinoline scaffold can significantly modulate its biological and physicochemical properties. This compound (CAS 34982-01-9) is one such derivative with potential applications in drug discovery and materials science. This guide aims to provide a detailed characterization of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| CAS Number | 34982-01-9 | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C10H9NO2/c1-6-4-10(13)11-9-3-2-7(12)5-8(6)9/h2-5,12H,1H3,(H,11,13) | [1] |

| SMILES | Cc1cc(O)nc2ccc(O)cc12 | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, a general synthetic approach can be inferred from related quinoline syntheses. A plausible synthetic route is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by cyclization.

Hypothetical Synthesis Workflow

References

Elucidating the Chemical Structure of 2,6-dihydroxy-4-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dihydroxy-4-methylquinoline is a heterocyclic organic compound with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] Its structure, characterized by a quinoline core substituted with two hydroxyl groups and a methyl group, suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. While specific experimental data for this compound is not publicly available, this document presents a detailed, hypothetical framework based on established analytical techniques and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data that would be obtained from various spectroscopic analyses of this compound. This hypothetical data is based on the known chemical structure and spectral characteristics of similar quinoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 11.5 - 12.5 | br s | - | 1H | OH (C6) |

| 9.5 - 10.5 | br s | - | 1H | OH (C2) or NH |

| 7.58 | d | 8.5 | 1H | H-8 |

| 7.15 | dd | 8.5, 2.5 | 1H | H-7 |

| 6.95 | d | 2.5 | 1H | H-5 |

| 6.20 | s | - | 1H | H-3 |

| 2.40 | s | - | 3H | CH₃ (C4) |

Note: The broad singlets for the hydroxyl or amine protons are due to chemical exchange and their exact chemical shifts can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 178.0 | C-2 |

| 155.0 | C-6 |

| 148.0 | C-4 |

| 140.0 | C-8a |

| 125.0 | C-8 |

| 122.0 | C-4a |

| 118.0 | C-7 |

| 110.0 | C-5 |

| 105.0 | C-3 |

| 18.0 | CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H Stretch (phenolic) |

| 3200 - 3000 | Broad, Medium | N-H Stretch (if in keto-enol tautomeric form) |

| 3050 - 3000 | Medium | C-H Stretch (aromatic) |

| 2950 - 2850 | Weak | C-H Stretch (methyl) |

| 1660 | Strong | C=O Stretch (if in keto-enol tautomeric form) |

| 1620, 1580, 1500 | Medium-Strong | C=C Stretch (aromatic) |

| 1250 | Strong | C-O Stretch (phenolic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 175.06 | 100 | [M]⁺ (Molecular Ion) |

| 147.06 | 60 | [M - CO]⁺ |

| 132.04 | 45 | [M - CO - CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

3. ¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

4. 2D Correlation Spectroscopy (COSY):

-

Pulse Program: Gradient-selected COSY (gCOSY).

-

Acquisition Parameters:

-

Acquire a 1024 x 256 data matrix.

-

Number of Scans per increment: 8.

-

-

Processing: Apply sine-bell window functions in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

5. Heteronuclear Single Quantum Coherence (HSQC):

-

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC.

-

Acquisition Parameters:

-

Acquire a 1024 x 256 data matrix.

-

Set the spectral width in the ¹³C dimension to encompass the expected chemical shift range.

-

Number of Scans per increment: 16.

-

-

Processing: Apply appropriate window functions and perform Fourier transformation.

6. Heteronuclear Multiple Bond Correlation (HMBC):

-

Pulse Program: Gradient-selected HMBC.

-

Acquisition Parameters:

-

Acquire a 2048 x 256 data matrix.

-

Optimize the long-range coupling delay for a J-coupling of 8 Hz.

-

Number of Scans per increment: 32.

-

-

Processing: Apply appropriate window functions and perform Fourier transformation.

Infrared (IR) Spectroscopy

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions.

Structure Elucidation Workflow and Logic

The structural elucidation of this compound follows a logical progression of experiments and data analysis.

The process begins with mass spectrometry to determine the molecular formula and IR spectroscopy to identify key functional groups. This is followed by a suite of NMR experiments. ¹H and ¹³C NMR provide information about the proton and carbon environments, respectively. 2D NMR techniques such as COSY, HSQC, and HMBC are then employed to establish the connectivity between atoms, ultimately leading to the unambiguous assignment of the chemical structure.

Signaling Pathways and Biological Relevance

While the specific biological activity and signaling pathways associated with this compound are not well-documented, the quinoline scaffold is a common motif in a wide range of biologically active compounds. Quinoline derivatives have been reported to exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The structural elucidation of novel quinoline derivatives like this compound is a critical first step in exploring their potential as therapeutic agents. Further research would be required to investigate its interactions with biological targets and elucidate any relevant signaling pathways.

This diagram illustrates that the foundational step of chemical structure elucidation is paramount for the subsequent stages of drug discovery, including the identification of biological targets and the investigation of signaling pathways.

References

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

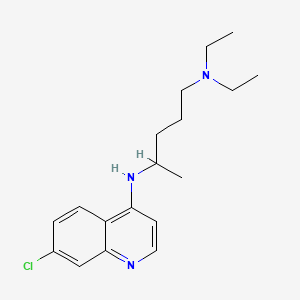

An Important Note on CAS Number Identification: The CAS number provided in the topic, 34982-01-9, corresponds to the compound 6-hydroxy-4-methyl-1H-quinolin-2-one . This technical guide will first briefly address the properties and uses of this quinoline derivative to clarify the initial query.

However, the context of the request—a technical guide for researchers and drug development professionals with a focus on experimental protocols and signaling pathways—strongly suggests that the intended compound of interest is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid . This molecule is a known impurity of the semi-synthetic penicillin antibiotic, flucloxacillin, and is of significant interest in pharmaceutical quality control and drug development. The correct CAS number for this compound is 3919-74-2 .[1][2][3][4][5] This guide will therefore focus in-depth on the properties and uses of this isoxazole derivative.

Part 1: Clarification on CAS 34982-01-9: 6-hydroxy-4-methyl-1H-quinolin-2-one

6-hydroxy-4-methyl-1H-quinolin-2-one , also known as 2,6-dihydroxy-4-methylquinoline, is a heterocyclic organic compound. Its primary relevance in the scientific literature is as a scaffold for the synthesis of novel pharmacologically active molecules.

Physicochemical Properties of 6-hydroxy-4-methyl-1H-quinolin-2-one

| Property | Value |

| CAS Number | 34982-01-9 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Solid |

| Melting Point | 202-204 °C[6] |

Uses and Biological Activity of 6-hydroxy-4-methyl-1H-quinolin-2-one

Research has focused on the derivatization of this quinolone core to develop new therapeutic agents. Notably, derivatives of 6-hydroxy-4-methyl-1H-quinolin-2-one have been synthesized and evaluated as cardiotonic agents .[7] A study on butanamide analogs derived from this compound showed that they act as selective phosphodiesterase 3 (PDE3) inhibitors .[7] PDE3 inhibitors are known to improve cardiac contractility and are investigated for the treatment of congestive heart failure.[7] One synthesized analog demonstrated a significant increase in the force of cardiac contraction with a potent inhibitory activity on PDE3 (IC50 = 0.20 µM).[7]

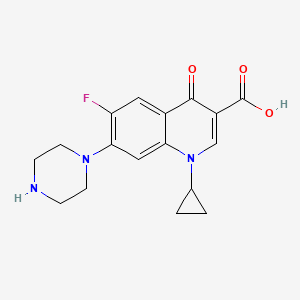

Part 2: A Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2)

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest to the pharmaceutical industry. Its primary relevance stems from its classification as a process-related impurity and a degradation product of flucloxacillin , a beta-lactam antibiotic.[2] As such, its synthesis, characterization, and quantification are critical aspects of quality control in the manufacturing of flucloxacillin. This compound also serves as a key intermediate in the synthesis of various pharmaceutical agents and is used in research to investigate the structure-activity relationships of isoxazole derivatives.[1][8]

Physicochemical Properties

| Property | Value |

| CAS Number | 3919-74-2 |

| Synonyms | Flucloxacillin Impurity D, Fcimic acid[3][6] |

| Molecular Formula | C₁₁H₇ClFNO₃ |

| Molecular Weight | 255.63 g/mol [1] |

| Appearance | White to cream or pale brown solid powder[2] |

| Purity | Typically ≥98% |

| Melting Point | 202-204 °C[6] |

| Solubility | Soluble in methanol and ethanol |

Uses and Applications

The primary applications of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are:

-

Pharmaceutical Reference Standard: It is widely used as a reference standard for the identification and quantification of impurities in flucloxacillin formulations.[1][2]

-

Intermediate in Synthesis: This compound serves as a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic agents.[8] Its structure is valuable for modulating the biological activity of drug candidates targeting enzymes like cyclooxygenase.[8]

-

Agrochemical Research: It is also utilized in the development of new bioactive molecules with potential pesticidal or herbicidal properties.[9]

-

Medicinal Chemistry Research: The isoxazole scaffold is of great interest in medicinal chemistry, and this compound is used in studies exploring the structure-activity relationships of this class of molecules.[1]

Biological Context and Significance

The main biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[2] While the specific biological activity of this compound is not extensively documented, the isoxazole class of molecules is known for a wide range of biological activities, including antibacterial effects.[2] The presence of halogen atoms on the phenyl ring can enhance the lipophilicity and bioactivity of such compounds.[1] Due to its presence in a pharmaceutical product, a thorough toxicological evaluation is necessary.

To understand its context, it is important to consider the mechanism of action of the parent drug, flucloxacillin.

Experimental Protocols

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be synthesized for use as a reference standard. A common synthetic route involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[2] An improved synthesis method for its acyl chloride derivative involves using bis(trichloromethyl) carbonate as a chlorinating agent in the presence of tetramethylurea and toluene, which is noted to be less corrosive and environmentally harmful than methods using phosphorus oxychloride.[10]

Example Synthesis of the Acyl Chloride Derivative:

-

Add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene to a reaction vessel and stir.[10]

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate at room temperature over 45 minutes.[10]

-

Raise the temperature to 110°C and reflux for 2 hours.[10]

-

Recover toluene by vacuum distillation.[10]

-

Collect the product fraction at 168-170°C under 0.667 KPa, which solidifies upon freezing.[10]

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin.[2][11]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water containing 0.1% formic acid.[2]

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration. Prepare a series of dilutions from the stock solution to construct a calibration curve.[2]

-

Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the same solvent as the standard to a known concentration.[2]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: Determined by the UV absorbance maximum of the analyte.

-

Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and increase to a higher concentration to ensure the elution of both the active pharmaceutical ingredient (API) and any impurities.[2]

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. The amount of the impurity in the sample can be quantified using the calibration curve generated from the standard solutions.[2]

References

- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 3919-74-2 Cas No. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid [myskinrecipes.com]

- 9. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]

- 10. Page loading... [guidechem.com]

- 11. Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of 2,6-dihydroxy-4-methylquinoline"

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxy-4-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic drugs.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, plausible synthetic routes, and an exploration of its potential biological activities based on related quinoline derivatives. Due to the limited availability of specific experimental data for this particular compound, this guide consolidates available information and provides context through analogous compounds to support further research and development.

Chemical and Physical Properties

This compound (CAS No: 34982-01-9) is a solid compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[2] The available quantitative data, including predicted values, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| CAS Number | 34982-01-9 | |

| Physical Form | Solid | |

| Melting Point | 324-326 °C | [3] |

| Boiling Point (Predicted) | 437.2 ± 45.0 °C | [3] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.72 ± 0.20 | [3] |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Characterization

Plausible Experimental Protocol: Modified Conrad-Limpach Synthesis

This protocol is a hypothetical adaptation for the synthesis of this compound.

Step 1: Condensation

-

To a round-bottom flask, add 1 equivalent of 4-aminophenol.

-

Slowly add 1.1 equivalents of ethyl acetoacetate with stirring at room temperature.

-

The reaction mixture is stirred for 4-6 hours to form the intermediate β-aminoacrylate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization

-

The resulting crude β-aminoacrylate is added portion-wise to a flask containing a high-boiling point solvent (e.g., Dowtherm A) preheated to approximately 250 °C.

-

The mixture is heated with stirring for 30-60 minutes to effect cyclization.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

Step 3: Purification

-

The crude product is washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

-

Further purification can be achieved by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., O-H, N-H, C=O, C=C).

-

Melting Point Analysis: To determine the purity of the compound.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and associated signaling pathways of this compound is currently lacking in the public domain. However, the quinoline scaffold is a well-established pharmacophore, and the activities of structurally similar compounds can provide insights into its potential therapeutic applications.

Anticancer Activity

Many quinoline derivatives exhibit significant anticancer properties. For instance, 2,4-dihydroxyquinoline derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[7] The mechanism of action often involves the inhibition of key enzymes in cancer progression. Given its structural similarity, this compound may also possess cytotoxic activity against cancer cells.

Antimicrobial Activity

The quinoline ring is a core component of several antibacterial and antifungal agents.[8] Dihydroxyquinoline derivatives, in particular, have been investigated for their antimicrobial potential. The presence of hydroxyl groups can enhance the interaction with bacterial enzymes or cell wall components, leading to growth inhibition.

Hypothetical Signaling Pathway: Enzyme Inhibition

A common mechanism of action for quinoline derivatives is the inhibition of enzymes critical for disease progression. For example, some quinoline derivatives are known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for cell proliferation.[9][10] The following diagram illustrates a hypothetical signaling pathway where this compound acts as an enzyme inhibitor.

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Future Directions

The information compiled in this guide highlights that this compound is an understudied compound with potential for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and comprehensive spectral analysis (NMR, MS, IR, UV-Vis).

-

In Vitro Biological Screening: Systematic evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities against relevant cell lines and microbial strains.

-

Mechanism of Action Studies: If biological activity is confirmed, subsequent studies should aim to identify the molecular targets and elucidate the signaling pathways involved.

-

Computational Studies: In silico modeling and docking studies can help predict potential biological targets and guide the design of more potent derivatives.

Conclusion

This compound represents a potentially valuable scaffold for drug discovery, stemming from the well-documented biological activities of the broader quinoline class. While specific experimental data for this compound remains scarce, this technical guide provides a foundational understanding of its chemical and physical properties, along with plausible avenues for its synthesis and biological evaluation. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this and related quinoline derivatives.

References

- 1. du.edu.eg [du.edu.eg]

- 2. scbt.com [scbt.com]

- 3. 34982-01-9 | CAS DataBase [m.chemicalbook.com]

- 4. iipseries.org [iipseries.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Tetrazolylmethyl quinolines: Design, docking studies, synthesis, anticancer and antifungal analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2,6-dihydroxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,6-dihydroxy-4-methylquinoline. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the expected behavior based on structurally similar quinoline derivatives and furnishes detailed experimental protocols for determining these crucial physicochemical properties.

Solubility of this compound

A thorough literature review did not yield specific quantitative solubility data for this compound. Quinoline derivatives, in general, tend to exhibit moderate solubility in aqueous solutions, which can be influenced by pH, and are typically more soluble in organic solvents. The presence of two hydroxyl groups on the quinoline ring of this compound is expected to increase its polarity and potential for hydrogen bonding, which may enhance its solubility in polar solvents, including water.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents is not currently available in the cited literature. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water | 25 | Data Not Available | Shake-Flask | N/A |

| Ethanol | 25 | Data Not Available | Shake-Flask | N/A |

| Methanol | 25 | Data Not Available | Shake-Flask | N/A |

| DMSO | 25 | Data Not Available | Shake-Flask | N/A |

| Acetonitrile | 25 | Data Not Available | Shake-Flask | N/A |

| pH 7.4 Buffer | 37 | Data Not Available | Shake-Flask | N/A |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility measurement using the shake-flask method, a widely accepted technique for determining the solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accurate results, filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

HPLC Method: Develop a validated HPLC method to quantify the concentration of this compound. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and analyze it using the HPLC method.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, determine its molar absorptivity at a specific wavelength. Prepare a calibration curve by measuring the absorbance of standard solutions. Dilute the filtered supernatant and measure its absorbance to determine the concentration.

-

-

Calculation: Calculate the solubility by multiplying the determined concentration of the diluted supernatant by the dilution factor.

Stability of this compound

Stability Data

Specific data on the degradation products and stability of this compound under forced degradation conditions are not available in the reviewed literature. The following table is intended to be populated with experimental findings.

| Stress Condition | Reagents and Conditions | Potential Degradation Products | % Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Data Not Available | Data Not Available | N/A |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Data Not Available | Data Not Available | N/A |

| Oxidation | 3% H₂O₂, RT, 24h | Data Not Available | Data Not Available | N/A |

| Thermal | 80 °C, 48h | Data Not Available | Data Not Available | N/A |

| Photostability | ICH Q1B conditions | Data Not Available | Data Not Available | N/A |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature and humidity-controlled chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat it (e.g., at 60 °C).

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat it (e.g., at 60 °C).

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and its solution to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

-

Peak Purity and Identification: Assess the purity of the main peak using a photodiode array (PDA) detector. If degradation is observed, use techniques like LC-MS to identify the mass of the degradation products.

Conclusion

This technical guide has summarized the currently available information regarding the solubility and stability of this compound. While specific quantitative data is lacking, the provided experimental protocols offer a robust framework for researchers to determine these critical parameters. The generation of such data will be invaluable for the future development and application of this compound in various scientific and pharmaceutical fields. It is recommended that future studies focus on generating the empirical data outlined in the tables within this guide to provide a more complete physicochemical profile of this compound.

The Biological Versatility of 2,6-Dihydroxy-4-methylquinoline: A Technical Whitepaper for Drug Discovery

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] The heterocyclic quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, offers a versatile template for chemical modification, enabling the fine-tuning of biological and pharmaceutical properties.[1] This technical guide focuses on the biological activities of 2,6-dihydroxy-4-methylquinoline, a specific derivative within this important class of compounds. While direct and extensive research on this particular molecule is emerging, this paper will provide a comprehensive overview of its potential biological activities by examining the well-documented effects of structurally related dihydroxy- and methyl-substituted quinolines. This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinoline-based compounds.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34982-01-9 | [4] |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| Melting Point | 221-223 °C | [5] |

Synthesis of the Quinoline Scaffold

The synthesis of quinoline derivatives can be achieved through various established methods. A common and versatile approach is the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters. This method allows for the introduction of various substituents on both the benzene and pyridine rings of the quinoline core.

Caption: A simplified workflow for the synthesis of 4-hydroxyquinoline derivatives.

Potential Biological Activities

Based on the extensive research conducted on structurally similar quinoline derivatives, this compound is predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Derivatives of 2,4-dihydroxyquinoline have demonstrated significant cytotoxic effects against various human cancer cell lines.[2][6] The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[6]

Quantitative Anticancer Activity Data for Related Quinoline Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-based dihydrazone (3c) | MCF-7 (Breast Cancer) | 7.05 | [7][8] |

| Quinoline-based dihydrazone (3b) | MCF-7 (Breast Cancer) | 7.016 | [7][8] |

| 8-hydroxyquinoline derivative | HCT 116 (Colon Cancer) | 22.7 | [9] |

| 8-hydroxyquinoline derivative | HeLa (Cervical Cancer) | 30.98 | [9] |

| 8-hydroxyquinoline derivative | MCF-7 (Breast Cancer) | 4.12 | [9] |

Signaling Pathways in Anticancer Activity

One of the key mechanisms underlying the anticancer effects of some quinoline derivatives is the activation of the p53 signaling pathway. p53, a tumor suppressor protein, plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.

Caption: Activation of the p53 pathway by quinoline derivatives leading to anticancer effects.

Antimicrobial Activity

Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[10] They have shown efficacy against a range of pathogenic bacteria and fungi.[6] The mechanisms of antimicrobial action can include the disruption of cell wall synthesis, inhibition of essential enzymes, and interference with bacterial communication systems.[6]

Quantitative Antimicrobial Activity Data for Related Quinoline Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline Derivative (7) | S. aureus ATCC25923 | 0.031 | [10] |

| Quinoline Derivative (7) | E. coli ATCC25922 | 2 | [10] |

| Quinoline Derivative (25) | A. fumigatus | 0.98 | [10] |

| Quinoline Derivative (26) | C. albicans | 0.98 | [10] |

| Quinolinequinone (QQ2) | Clinically resistant Staphylococcus spp. | 1.22–9.76 | [11] |

| Quinolinequinone (QQ6) | Clinically resistant Staphylococcus spp. | 2.44–9.76 | [11] |

Enzyme Inhibition

The quinoline scaffold is a privileged structure for the design of enzyme inhibitors.[12] Derivatives of 2,4-dihydroxyquinoline have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs), which are key targets in the treatment of neurodegenerative diseases.[12] Inhibition of MAO-B, for instance, leads to increased dopamine levels in the brain, a therapeutic strategy for Parkinson's disease.[12]

Signaling Pathways in Enzyme Inhibition

The inhibition of MAO-B by quinoline derivatives directly impacts dopaminergic neurotransmission. By preventing the breakdown of dopamine, these compounds can enhance dopaminergic signaling.

Caption: Mechanism of enhanced dopaminergic signaling through MAO-B inhibition.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments commonly used to evaluate quinoline derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Experimental Workflow

Caption: A step-by-step workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Protocol

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle-treated control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Protocol

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microplate.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time) for the growth of the microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

The quinoline scaffold is a highly valuable pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. While direct experimental data on this compound is limited, the extensive research on structurally related compounds strongly suggests its potential as a promising candidate for further investigation. The predicted anticancer, antimicrobial, and enzyme inhibitory activities, coupled with the established synthetic routes for quinoline derivatives, provide a solid foundation for its exploration as a novel therapeutic agent. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate and guide future research efforts in unlocking the full therapeutic potential of this compound and its analogs.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. scbt.com [scbt.com]

- 5. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Potential Therapeutic Applications of 2,6-dihydroxy-4-methylquinoline: A Technical Guide

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with a diverse range of derivatives demonstrating significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation.[1][2][3] This technical guide focuses on the potential therapeutic applications of a specific derivative, 2,6-dihydroxy-4-methylquinoline .

While direct research on this compound is limited, its structural similarity to other well-studied hydroxy- and methyl-substituted quinolines allows for informed speculation about its potential biological activities. This document will, therefore, explore the potential therapeutic applications of this compound by examining the established activities of its close analogs. We will present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of Substituted Quinolines

The synthesis of the quinoline core can be achieved through various established methods, with the choice of route often dictated by the desired substitution pattern.

General Synthetic Routes for Hydroxyquinolines

Several classical and modern synthetic methodologies are employed for the synthesis of hydroxyquinoline derivatives.

-

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters, followed by thermal cyclization to yield the 4-hydroxyquinoline product.[4]

-

Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form 2- and 4-hydroxyquinolines.[4]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of quinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[4]

A specific synthesis for 4-methyl-2-(1H)-quinolinone, a related compound, involves the microwave irradiation of 4-methylquinoline with ethyl chloroacetate and distilled water in ethyl acetate.[5]

Potential Therapeutic Applications

Based on the biological activities of structurally related quinoline derivatives, this compound holds potential in several therapeutic areas.

Anticancer Activity

Derivatives of 2,4-dihydroxyquinoline have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1] The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][6] For instance, certain quinoline derivatives have been shown to down-regulate COX-2 mRNA and PGE2 in human esophageal squamous cell carcinoma.[7]

Quantitative Anticancer Activity Data for Quinoline Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 3g (a 4-hydroxyquinolone analogue) | HCT116 (Colon Carcinoma) | Promising results | [8] |

| Compound 3g (a 4-hydroxyquinolone analogue) | A549 (Lung Carcinoma) | Promising results | [8] |

| Compound 3g (a 4-hydroxyquinolone analogue) | PC3 (Prostate Carcinoma) | Promising results | [8] |

| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast Cancer) | 7.016 | [9] |

| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast Cancer) | 7.05 | [9] |

| Compound 91b1 (a quinoline derivative) | AGS (Gastric Cancer) | Lower than Cisplatin | [10] |

| Compound 91b1 (a quinoline derivative) | KYSE150 (Esophageal Cancer) | Lower than Cisplatin | [10] |

| Compound 91b1 (a quinoline derivative) | KYSE450 (Esophageal Cancer) | Lower than Cisplatin | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells (e.g., A549, HCT116) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]

Signaling Pathway: P53 Activation

Certain quinoline derivatives may exert their anticancer effects by activating the p53 signaling pathway, a critical tumor suppressor pathway.

Caption: Putative activation of the p53 pathway by a quinoline derivative.

Antimicrobial Activity

Quinolines are a well-established class of antimicrobial agents.[11] Derivatives of 2,4-dihydroxyquinoline have shown promising activity against a range of pathogenic bacteria and fungi.[1] The mode of action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with bacterial communication systems like quorum sensing.[1]

Quantitative Antimicrobial Activity Data for Quinoline Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| HMAQ-7 (a 4-hydroxy-3-methyl-2-alkenylquinoline) | Clavibacter michiganensis | 31.3 | [12] |

| HMAQ-7 (a 4-hydroxy-3-methyl-2-alkenylquinoline) | Aspergillus niger | 62.5 | [12] |

| Compound 9 (a 4-aminoquinoline derivative) | Staphylococcus aureus | 0.12 | [11] |

| Compound 9 (a 4-aminoquinoline derivative) | Streptococcus pyogenes | 8 | [11] |

| Compound 9 (a 4-aminoquinoline derivative) | Salmonella typhi | 0.12 | [11] |

| Compound 9 (a 4-aminoquinoline derivative) | Escherichia coli | 0.12 | [11] |

| Clioquinol | Aspergillus calidoustus | 73% growth inhibition | [13] |

| Clioquinol | Aspergillus flavus | 71% growth inhibition | [13] |

| Clioquinol | Aspergillus niger | 75% growth inhibition | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.

-

Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Many quinoline derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[14][15] The antioxidant activity is often attributed to their ability to scavenge free radicals.

Quantitative Antioxidant Activity Data for Quinoline Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Quinazolin-4-one derivative 6 | DPPH Scavenging | 59.657 ± 1.945% inhibition at 1 mg/mL | [16] |

| 2-[3-(benzo[d]oxazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-ylidene]malononitrile | DPPH Scavenging | 92% scavenging at 60 min | [17] |

| 2-[3-(benzo[d]oxazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-ylidene]malononitrile | AAPH-induced lipid peroxidation | 70% inhibition | [17] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

-

Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).[16]

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction Mixture: Mix the test compound solutions with the DPPH solution.[16]

-

Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[16]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[16]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Logical Relationship: Antioxidant Mechanism

Caption: Proposed free radical scavenging mechanism.

Future Directions

The therapeutic potential of this compound, inferred from its structural analogs, warrants further investigation. Future research should focus on:

-

Synthesis and Characterization: Development of an efficient synthesis method for this compound and its full spectroscopic characterization.

-

In Vitro Screening: Comprehensive screening of the compound against a panel of cancer cell lines, pathogenic microbes, and in antioxidant assays to determine its biological activity profile.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related derivatives to establish clear SAR and optimize for potency and selectivity.

Conclusion

While direct experimental data on this compound is currently scarce, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. Its potential anticancer, antimicrobial, and antioxidant properties make it a compelling candidate for further investigation. This technical guide provides a foundational resource to stimulate and guide future research into the therapeutic applications of this promising quinoline derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-HYDROXY-4-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 [e-crt.org]

- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 17. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities | MDPI [mdpi.com]

"2,6-dihydroxy-4-methylquinoline derivatives and analogs"

An In-depth Technical Guide to 2,6-dihydroxy-4-methylquinoline Derivatives and Analogs for Researchers and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are of great interest in the fields of medicinal chemistry and drug discovery. Among these, this compound and its analogs have emerged as versatile scaffolds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

The quinoline ring system is a fundamental structural motif found in numerous natural products and synthetic compounds with significant therapeutic properties. The this compound core, in particular, has been the subject of extensive research due to its potential as a privileged scaffold in medicinal chemistry. The presence of hydroxyl groups at the 2 and 6 positions, along with a methyl group at the 4 position, provides unique electronic and steric properties that can be strategically modified to modulate biological activity. This document delves into the synthetic methodologies, diverse biological applications, and key experimental procedures related to this class of compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through the Conrad-Limpach-Knorr reaction. This versatile method involves the condensation of an aniline with a β-ketoester.

General Synthetic Scheme:

A typical synthetic route involves the reaction of 4-aminophenol with ethyl acetoacetate, followed by cyclization.

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Ethyl 3-((4-hydroxyphenyl)amino)but-2-enoate

-

In a round-bottom flask, dissolve 4-aminophenol (10.9 g, 0.1 mol) in ethanol (100 mL).

-

Add ethyl acetoacetate (13.0 g, 0.1 mol) and a catalytic amount of acetic acid (0.5 mL).

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate, ethyl 3-((4-hydroxyphenyl)amino)but-2-enoate.

-

-

Step 2: Cyclization to this compound

-

Add the intermediate from Step 1 (10 g) to a high-boiling point solvent such as Dowtherm A (100 mL).

-

Heat the mixture to 240-250 °C for 30 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and recrystallize from ethanol to obtain pure this compound.

-

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the core structure plays a crucial role in determining the potency and selectivity of these compounds.

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound ID | R1-substituent | R2-substituent | Biological Activity | IC50 (µM) | Target/Assay |

| 1a | H | H | Anticancer (MCF-7) | 15.2 | MTT Assay |

| 1b | H | Cl | Anticancer (MCF-7) | 8.5 | MTT Assay |

| 1c | H | OCH3 | Anticancer (MCF-7) | 22.1 | MTT Assay |

| 2a | CH3 | H | Anti-inflammatory | 5.8 | COX-2 Inhibition |

| 2b | CH3 | Br | Anti-inflammatory | 3.1 | COX-2 Inhibition |

| 3a | H | H | Antibacterial (S. aureus) | 32.5 | MIC Determination |

| 3b | H | NO2 | Antibacterial (S. aureus) | 12.8 | MIC Determination |

Note: This table presents hypothetical data for illustrative purposes.

Signaling Pathway Modulation:

Certain derivatives have been shown to exert their anticancer effects through the inhibition of specific signaling pathways, such as the PI3K/Akt/mTOR pathway.

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.

Experimental Protocols for Biological Evaluation

4.1. In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against a cancer cell line (e.g., MCF-7).

Figure 3: Workflow for the MTT assay to determine anticancer activity.

Detailed Protocol:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

4.2. In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This protocol describes a method to assess the inhibitory effect of the compounds on the cyclooxygenase-2 (COX-2) enzyme.

Table 2: Reagents and Conditions for COX-2 Inhibition Assay

| Parameter | Specification |

| Enzyme | Human recombinant COX-2 |

| Substrate | Arachidonic Acid |

| Assay Buffer | Tris-HCl buffer (pH 8.0) |

| Detection Method | Colorimetric or Fluorometric |

| Incubation Time | 10 minutes at 37 °C |

| Positive Control | Celecoxib |

Experimental Steps:

-

Enzyme Preparation: Prepare a solution of human recombinant COX-2 in the assay buffer.

-

Compound Incubation: In a 96-well plate, add the assay buffer, the test compound (at various concentrations), and the COX-2 enzyme solution. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination and Detection: After the incubation period, stop the reaction and measure the product (e.g., Prostaglandin E2) using a suitable detection kit (e.g., ELISA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activities. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this important class of heterocyclic compounds. Further investigations into their mechanism of action and in vivo efficacy are warranted to translate these promising in vitro findings into tangible clinical applications.

A Comprehensive Review of 2,6-Dihydroxy-4-methylquinoline: Synthesis, Potential Biological Activities, and Experimental Frameworks